molecular formula C21H23N5O2 B2463920 5-methyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)isoxazole-3-carboxamide CAS No. 1170232-09-3

5-methyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)isoxazole-3-carboxamide

Cat. No. B2463920
M. Wt: 377.448
InChI Key: POVTXJILOHXVSP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine and piperazine group, which are common in many pharmaceuticals . It also contains an isoxazole group, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through various organic reactions, including coupling reactions, substitutions, and cyclizations .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds containing these functional groups can undergo a variety of reactions. For example, pyridines can participate in electrophilic aromatic substitution reactions, and piperazines can act as bidentate ligands in coordination chemistry .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Research has focused on synthesizing new heterocyclic compounds with potential anti-inflammatory and analgesic activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives have been synthesized for their potential therapeutic uses, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Molecular Interactions and Antagonist Activity

  • Studies have explored the molecular interactions of antagonists with receptors, such as the CB1 cannabinoid receptor, providing insights into the steric binding interactions and pharmacophore models for developing more selective and potent ligands (Shim et al., 2002).

Antimicrobial and Antifungal Activities

  • Synthesis efforts have been directed towards creating compounds with antimicrobial and antifungal activities. For instance, new pyridine-2(1H)-thiones and related derivatives have been evaluated for their antimicrobial properties, highlighting the potential for developing new therapeutic agents against various microbial infections (Othman, 2013).

Inhibitory Activity and Drug Development

  • Identification of compounds as inhibitors for specific transporters, such as the Glycine Transporter 1 (GlyT1), has been an area of research, indicating the role of these compounds in modifying neurotransmitter levels and exploring therapeutic avenues for neurological conditions (Yamamoto et al., 2016).

Future Directions

Future research could involve exploring the potential uses of this compound, particularly in the field of medicinal chemistry given the presence of functional groups commonly found in pharmaceuticals .

properties

IUPAC Name

5-methyl-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-16-14-19(24-28-16)21(27)23-18-7-5-17(6-8-18)15-25-10-12-26(13-11-25)20-4-2-3-9-22-20/h2-9,14H,10-13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVTXJILOHXVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)isoxazole-3-carboxamide

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